![molecular formula C14H14N2O2 B6427950 N-[(5-cyclopropylpyridin-3-yl)methyl]furan-2-carboxamide CAS No. 2034205-13-3](/img/structure/B6427950.png)

N-[(5-cyclopropylpyridin-3-yl)methyl]furan-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

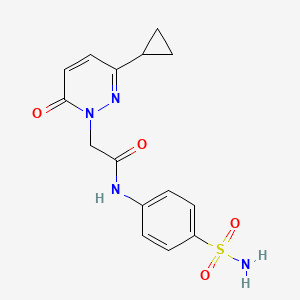

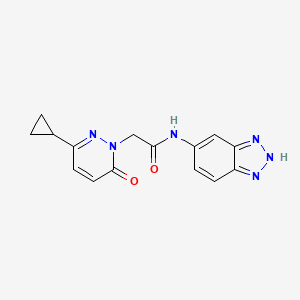

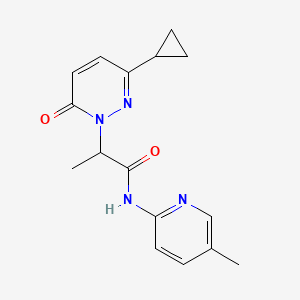

Description

“N-[(5-cyclopropylpyridin-3-yl)methyl]furan-2-carboxamide” is a synthetic compound with the molecular formula C14H14N2O2 and a molecular weight of 242.27 g/mol. It belongs to a class of compounds known as biphenyls and derivatives .

Molecular Structure Analysis

The crystal structure of a similar compound, N-(pyridin-2-ylmethyl)furan-2-carboxamide, was elucidated by single crystal X-ray diffraction and characterized by NMR, FT-IR, UV–Vis spectroscopic techniques . In this molecule, the dihedral angle between furan and pyridine rings is 73.52 (14)° .Chemical Reactions Analysis

While specific chemical reactions involving “N-[(5-cyclopropylpyridin-3-yl)methyl]furan-2-carboxamide” are not available, similar compounds have been involved in various chemical reactions. For example, catalytic protodeboronation of pinacol boronic esters has been reported .Physical And Chemical Properties Analysis

The compound crystallized in an orthorhombic lattice with a space group of Pca21 [a=9.677 (5), b=10.674 (5), and c=9.087 (4)Å] . The Hirshfeld surface analysis (HSA) for determining the N–H···O intermolecular hydrogen bonding interactions, generated the chain shaped 3D network structure .Scientific Research Applications

Potential Anti-Cancer Applications

The compound’s structure is similar to a new series of chalcones that have been developed for potential use in the treatment of lung cancer . These chalcones have shown cytotoxic effects against the lung cancer cell line A549 . The compound could potentially have similar effects, but further research would be needed to confirm this.

Role in Molecular Mechanistic Investigations

The compound could be used in molecular mechanistic investigations. For example, similar compounds have been used to study the activity and effect on apoptosis of the A549 cell line .

Use in Theoretical Studies

The compound could be used in theoretical studies to understand the behavior and properties of similar compounds. For example, theoretical studies have been conducted on novel chalcones against lung carcinoma cell lines .

Potential Anti-HIV Applications

The compound’s structure is similar to a series of 2,5-dimethyl-3-(5-(N-phenylrhodaninyl)methylene)-N-(3-(1 H-tetrazol-5-yl) phenyl) pyrrole compounds that have shown improved anti-HIV-1 activity . The compound could potentially have similar effects, but further research would be needed to confirm this.

Future Directions

Given the diverse biological activities of similar compounds, there is potential for further exploration and development of “N-[(5-cyclopropylpyridin-3-yl)methyl]furan-2-carboxamide” and its derivatives. Future research could focus on synthesizing a variety of derivatives and screening them for different pharmacological activities .

Mechanism of Action

Target of Action

The primary target of N-[(5-cyclopropylpyridin-3-yl)methyl]furan-2-carboxamide is the epidermal growth factor receptor (EGFR) . EGFR is a transmembrane protein that is activated by binding of its specific ligands, including epidermal growth factor and transforming growth factor α, leading to cellular proliferation, differentiation, and survival .

Mode of Action

This inhibition could occur through a variety of mechanisms, such as blocking the binding of the ligand to the receptor, inhibiting the intrinsic enzymatic activity of the receptor, or promoting the degradation of the receptor .

Biochemical Pathways

The inhibition of EGFR by N-[(5-cyclopropylpyridin-3-yl)methyl]furan-2-carboxamide would affect several biochemical pathways. EGFR is known to activate the PI3K-Akt pathway, which promotes cell survival and growth, and the Ras-Raf-MEK-ERK pathway, which regulates gene expression and cell proliferation . Therefore, inhibition of EGFR would lead to downregulation of these pathways, potentially leading to decreased cell proliferation and survival .

Result of Action

The result of the action of N-[(5-cyclopropylpyridin-3-yl)methyl]furan-2-carboxamide is likely to be a decrease in cell proliferation and survival, due to its inhibition of EGFR and the downstream effects on the PI3K-Akt and Ras-Raf-MEK-ERK pathways . This could potentially lead to the death of cancer cells that are dependent on EGFR signaling for their growth and survival .

properties

IUPAC Name |

N-[(5-cyclopropylpyridin-3-yl)methyl]furan-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O2/c17-14(13-2-1-5-18-13)16-8-10-6-12(9-15-7-10)11-3-4-11/h1-2,5-7,9,11H,3-4,8H2,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMRCKPYGGOQACM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CN=CC(=C2)CNC(=O)C3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(5-cyclopropylpyridin-3-yl)methyl]furan-2-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(2,6-difluorophenyl)-3-{[3-(thiophen-3-yl)pyrazin-2-yl]methyl}urea](/img/structure/B6427872.png)

![6-cyclopropyl-2-[2-(4-methanesulfonylpiperazin-1-yl)-2-oxoethyl]-2,3-dihydropyridazin-3-one](/img/structure/B6427886.png)

![N-(2-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}phenyl)-2-(6-oxo-4-propyl-1,6-dihydropyrimidin-1-yl)acetamide](/img/structure/B6427900.png)

![2-[2-(2-chlorobenzenesulfonamido)-1-(thiophen-3-yl)ethoxy]ethan-1-ol](/img/structure/B6427910.png)

![methyl 3-{[2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl]sulfamoyl}thiophene-2-carboxylate](/img/structure/B6427915.png)

![1-{[3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl]methyl}-3-[(thiophen-2-yl)methyl]urea](/img/structure/B6427935.png)

![N-{2-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy]ethyl}-4'-methyl-[1,1'-biphenyl]-4-carboxamide](/img/structure/B6427945.png)

![N-{2-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy]ethyl}-2-(1H-indol-1-yl)acetamide](/img/structure/B6427948.png)

![(pyridin-2-yl)methyl N-{2-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy]ethyl}carbamate](/img/structure/B6427949.png)

![N-[(5-cyclopropylpyridin-3-yl)methyl]-3-phenyl-2,1-benzoxazole-5-carboxamide](/img/structure/B6427954.png)

![2-chloro-6-fluoro-N-{[5-(furan-3-yl)pyridin-3-yl]methyl}benzamide](/img/structure/B6427961.png)